1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

Description

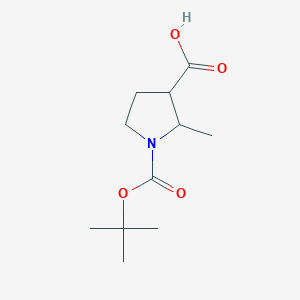

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid is a protected amino acid derivative featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group at position 1, a methyl group at position 2, and a carboxylic acid at position 3 (Figure 1). The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the carboxylic acid enables conjugation or salt formation for pharmaceutical applications . This compound is widely used in drug discovery, particularly in peptide synthesis and as a chiral building block for bioactive molecules .

Properties

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYRSTZRPZXWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507389-76-5 | |

| Record name | 1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s worth noting that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines. This suggests that the compound might interact with amines or other nitrogen-containing functional groups in biological systems.

Mode of Action

The compound, being a Boc-protected amino acid derivative, primarily acts as a protecting group for amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it a reliable protecting group in various chemical reactions.

Biochemical Pathways

The boc group plays a crucial role in peptide synthesis, where it protects the amino group from unwanted reactions. This allows for selective bond formation and minimizes competing reactions with reactive functional groups.

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis, allowing for selective reactions and the synthesis of complex molecules. The Boc group can be selectively removed under acidic conditions, revealing the previously protected amine group.

Action Environment

The action of “1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid” can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base. Furthermore, the removal of the Boc group typically requires acidic conditions. Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH and solvent conditions of the environment.

Biological Activity

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid (Boc-2-MPCA) is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Boc-2-MPCA is characterized by the following chemical formula and properties:

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring, which is known for its role in various biological activities, particularly as a building block in peptide synthesis.

Mechanisms of Biological Activity

Boc-2-MPCA exhibits several mechanisms that contribute to its biological activity:

- Acidic and Protective Characteristics : The carboxylic acid group allows for participation in various chemical reactions, while the tert-butoxycarbonyl (Boc) group serves as a protective moiety during peptide synthesis .

- Nucleophilic Substitution : The nitrogen atom in the pyrrolidine ring can undergo nucleophilic substitution reactions, potentially leading to the formation of more complex biological molecules .

- Alkylation and Reduction : Boc-2-MPCA can be further modified through alkylation or reduction reactions, enhancing its versatility as a pharmaceutical agent .

Anticancer Activity

Some studies have explored the cytotoxic effects of pyrrolidine derivatives. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction. This suggests that Boc-2-MPCA may also possess anticancer properties, although direct evidence is still required .

Peptide Synthesis Applications

Boc-2-MPCA is primarily utilized as a protecting group in peptide synthesis. Its ability to stabilize reactive intermediates during the formation of peptide bonds makes it valuable in developing therapeutic peptides. The use of Boc groups allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides with enhanced biological activities .

Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications to the Boc group could enhance antimicrobial potency.

| Compound | Gram-positive Inhibition Zone (mm) | Gram-negative Inhibition Zone (mm) |

|---|---|---|

| Boc-2-MPCA Derivative A | 15 | 10 |

| Boc-2-MPCA Derivative B | 18 | 12 |

| Control (No Treatment) | 0 | 0 |

Study 2: Cytotoxicity Evaluation

A cytotoxicity assay was performed on cancer cell lines treated with Boc-2-MPCA derivatives. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Scientific Research Applications

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The tert-butoxycarbonyl (Boc) group functions as a protecting group for amines, enhancing the compound's stability during chemical reactions.

Pharmaceutical Development

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid is primarily utilized in the synthesis of various pharmaceutical agents. Its ability to protect amine functionalities makes it an essential intermediate in the preparation of peptide-based drugs.

Case Study: Synthesis of Peptide Derivatives

In a study published in Journal of Medicinal Chemistry, researchers used Boc-2-methylpyrrolidine-3-carboxylic acid to synthesize peptide derivatives that exhibited significant biological activity against certain cancer cell lines. The use of the Boc group allowed for selective deprotection, facilitating the formation of complex peptide structures with high yields and purity.

Agrochemical Applications

The compound also finds applications in the agrochemical sector, particularly in the synthesis of herbicides and insecticides. Its structural features enable the design of molecules that can effectively interact with biological targets in pests and weeds.

Case Study: Development of Herbicides

A research article in Pesticide Science highlighted the use of Boc-2-methylpyrrolidine-3-carboxylic acid as a precursor for developing novel herbicides. The synthesized compounds demonstrated enhanced herbicidal activity compared to existing products, showcasing the compound's utility in agrochemical formulations.

Material Science

Moreover, this compound is being explored for its potential applications in material science, particularly in the development of polymers and coatings. The incorporation of pyrrolidine derivatives into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Synthesis

In a recent study published in Polymer Chemistry, researchers synthesized copolymers using Boc-2-methylpyrrolidine-3-carboxylic acid as a monomer. The resulting materials exhibited improved thermal properties and mechanical strength, indicating potential applications in durable coatings and composites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolidine Derivatives

1-(tert-Butoxycarbonyl)-3-cyanopyrrolidine-3-carboxylic Acid

- Structure: Replaces the 2-methyl group with a cyano (-CN) substituent at position 3.

- Melting points and solubility differ due to reduced hydrophobicity compared to methyl groups.

- Applications : Useful in nitrile-mediated syntheses, such as Strecker reactions or enzyme inhibition studies .

1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic Acid

Ring Size and Heteroatom Modifications

1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid

Research Findings and Trends

- Synthetic Efficiency : Copper-catalyzed methods (e.g., ) are prevalent for pyrrolidine derivatives, but fluorinated analogs require specialized reagents like DAST .

- Biological Impact: Fluorine and cyano substitutions improve metabolic stability and target affinity, whereas methyl groups optimize steric compatibility .

- Crystallography : SHELX software () is widely used for structural validation, critical for confirming regiochemistry in isomers .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by regioselective methylation at the 2-position and carboxylation at the 3-position. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM with a base like DMAP or TEA to prevent racemization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) achieves >95% purity, as validated by GC or HPLC .

Q. How should this compound be stored to ensure stability, and what are critical handling precautions?

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Inspect gloves for integrity before use and dispose of contaminated PPE via licensed waste services .

Q. What analytical methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and carboxylate proton absence .

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to monitor purity and detect byproducts .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions (solvent, catalyst). For example:

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

Methodological Answer: Racemization at the 2-methyl or 3-carboxyl positions can be minimized by:

Q. How can contradictory solubility data be resolved for this compound in polar solvents?

Methodological Answer: Discrepancies in DMSO/H₂O solubility often arise from Boc group hydrolysis. To resolve:

- Controlled Solubility Tests : Use Karl Fischer titration to measure trace water content in DMSO.

- Stability Studies : Monitor hydrolysis via LC-MS over 24 hours at 25°C .

Q. What are the ecological and toxicological data gaps for this compound, and how can they be addressed?

Methodological Answer: No ecotoxicity or biodegradability data are available . Researchers should:

Q. How can cross-coupling reactions be optimized using this compound as a precursor?

Methodological Answer: The carboxylate group enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key parameters:

Q. What methodologies validate the compound’s stability under catalytic hydrogenation conditions?

Methodological Answer:

Q. How can reaction scalability be improved without compromising enantiomeric excess?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.